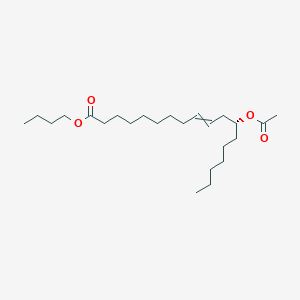
Butyl (12R)-12-acetyloxyoctadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyl (12R)-12-acetyloxyoctadec-9-enoate is an organic compound that belongs to the ester class of chemicals. Esters are known for their pleasant fragrances and are commonly used in the production of flavors and perfumes. This particular compound is characterized by its long carbon chain and the presence of an ester functional group, which imparts unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Butyl (12R)-12-acetyloxyoctadec-9-enoate typically involves the esterification reaction between butanol and (12R)-12-acetyloxyoctadec-9-enoic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Butanol+(12R)-12-acetyloxyoctadec-9-enoic acidH2SO4Butyl (12R)-12-acetyloxyoctadec-9-enoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of catalysts like Amberlyst-15 can enhance the reaction efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Butyl (12R)-12-acetyloxyoctadec-9-enoate undergoes several types of chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield the corresponding alcohol and carboxylic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, leading to the formation of a different ester.
Oxidation: The compound can undergo oxidation reactions, particularly at the double bond, leading to the formation of epoxides or other oxidized products.
Common Reagents and Conditions
Transesterification: Catalysts such as sodium methoxide or enzymes like lipases can be used to facilitate the reaction.
Oxidation: Oxidizing agents like potassium permanganate or m-chloroperbenzoic acid are commonly used for oxidation reactions.
Major Products Formed
Hydrolysis: Butanol and (12R)-12-acetyloxyoctadec-9-enoic acid.
Transesterification: Different esters depending on the alcohol used.
Oxidation: Epoxides or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
Butyl (12R)-12-acetyloxyoctadec-9-enoate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and transesterification reactions.
Biology: Investigated for its potential role in biological systems, particularly in lipid metabolism.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of flavors, fragrances, and as a solvent in various industrial processes
Wirkmechanismus
The mechanism of action of Butyl (12R)-12-acetyloxyoctadec-9-enoate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with enzymes involved in lipid metabolism, influencing processes such as fatty acid synthesis and degradation. The ester functional group can also undergo hydrolysis, releasing active metabolites that exert biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butyl acetate: A simple ester with a shorter carbon chain, commonly used as a solvent.
Ethyl oleate: An ester of oleic acid and ethanol, used in pharmaceuticals and cosmetics.
Methyl linoleate: An ester of linoleic acid and methanol, used in biodiesel production .
Uniqueness
Butyl (12R)-12-acetyloxyoctadec-9-enoate is unique due to its specific structure, which includes a long carbon chain and a chiral center at the 12th carbon. This structural feature imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C24H44O4 |
|---|---|
Molekulargewicht |
396.6 g/mol |
IUPAC-Name |
butyl (12R)-12-acetyloxyoctadec-9-enoate |
InChI |
InChI=1S/C24H44O4/c1-4-6-8-15-18-23(28-22(3)25)19-16-13-11-9-10-12-14-17-20-24(26)27-21-7-5-2/h13,16,23H,4-12,14-15,17-21H2,1-3H3/t23-/m1/s1 |
InChI-Schlüssel |
BEWFIPLBFJGWSR-HSZRJFAPSA-N |
Isomerische SMILES |
CCCCCC[C@H](CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OCCCC)OC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


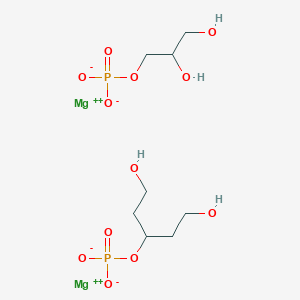
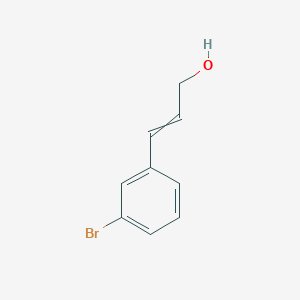
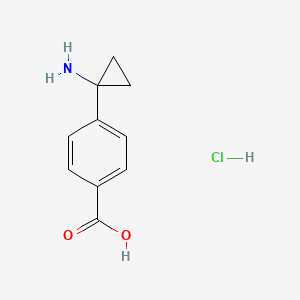
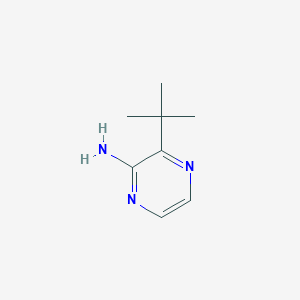
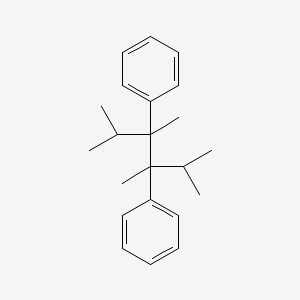
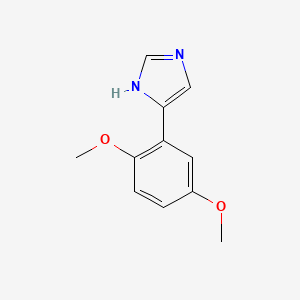

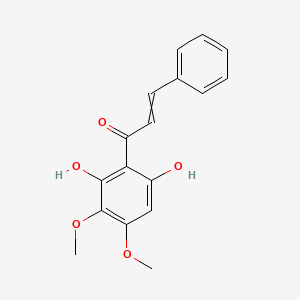
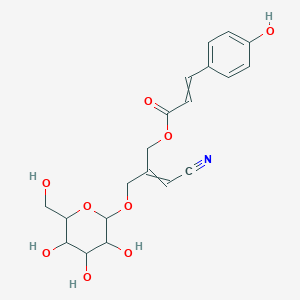
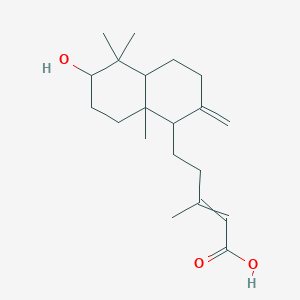
![(10R,13R)-17-(5-ethyl-6-methylheptan-2-yl)-7-methoxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12434164.png)
![3-[3,5-Dimethoxy-4-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyphenyl]prop-2-enyl acetate](/img/structure/B12434165.png)
![[(3R,5S,6R)-4,5-diacetyloxy-6-(2-azidoethoxy)-2-methyloxan-3-yl] acetate](/img/structure/B12434176.png)

